molecular formula C24H25NO4 B2548389 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2490314-46-8

2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid

Cat. No. B2548389
CAS RN: 2490314-46-8
M. Wt: 391.467
InChI Key: JLZKHCLMKVZTEC-IRXDYDNUSA-N
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Description

Asymmetric Synthesis Analysis

The first paper discusses the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are closely related to the compound , "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid". The synthesis of these derivatives involves multiple steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. Key steps include alkylation, hydroboration, oxidation, and reductive amination, leading to the formation of enantiomerically pure compounds. The overall yields reported are 38% for (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and 28% for (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, indicating a moderately efficient synthesis process .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a complex formed by 1-piperidineacetic acid with 2,4-dinitrophenol. The crystal structure was determined using X-ray diffraction, revealing a triclinic space group and the formation of two non-equivalent complexes through hydrogen bonds. The study also utilized PM3 and SAM1 methods for structure optimization and FTIR spectroscopy to confirm the presence of N–H⋯O and O–H⋯O hydrogen bonds. Although the compound studied is not identical to the one , the analysis of hydrogen bonding and crystal structure can provide valuable information for understanding similar piperidine-based compounds .

Chemical Reactions Analysis

The synthesis methods described in the first paper involve several chemical reactions that are fundamental to the formation of piperidine derivatives. These reactions include alkylation, which introduces an allyl group; hydroboration, which converts an alkene to an alcohol; oxidation, which transforms the alcohol into an aldehyde; and reductive amination, which closes the ring structure to form the piperidine derivative. These reactions are crucial for constructing the piperidine ring and introducing the desired stereochemistry .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid", the synthesis and structural analysis of related compounds offer some insights. The physical properties such as solubility, melting point, and crystallinity can be inferred from the synthesis yields and crystallographic data. The chemical properties, including reactivity and stability, can be deduced from the types of reactions used in the synthesis and the nature of the hydrogen bonds observed in the crystal structure .

Scientific Research Applications

Fluorescent Compounds Synthesis

A study by Sanap and Samant (2012) explored the synthesis of fluorescent compounds using different 7,8-disubstituted coumarin 4-acetic acids, which have applications in various fields including chemical sensing and bioimaging (Sanap & Samant, 2012).

Protection of Hydroxy-Groups in Synthesis

Gioeli and Chattopadhyaya (1982) discussed the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups in synthesis, highlighting its stability and ease of removal, which is vital in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Fluorescent pH Sensors

Yang et al. (2013) synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), used as a fluorescent pH sensor. This has potential applications in environmental and biological sensing (Yang et al., 2013).

Luminescent Properties of Copolymers

Ramírez-Gómez et al. (2017) studied the luminescent properties of copolymers containing fluorene units. These polymers are used in applications like fluorescent tagging for imaging microstructures (Ramírez-Gómez et al., 2017).

Solid-Phase Synthesis of N-alkylhydroxamic Acids

Mellor and Chan (1997) presented a method involving fluoren-9-ylmethoxycarbonyl for the synthesis of N-alkylhydroxamic acids. This has implications in the development of new pharmaceuticals and chemical intermediates (Mellor & Chan, 1997).

Electrochemical Synthesis

Liu and Romero (1998) explored the electrochemical oxidation of beta-dicarbonyl compounds, indicating potential applications in chemical synthesis and industrial processes (Liu & Romero, 1998).

Sugar Fragmentation in the Maillard Reaction

Davidek et al. (2006) investigated sugar fragmentation in the Maillard reaction, which is crucial in food chemistry and the understanding of flavor and aroma compounds formation (Davidek et al., 2006).

Cyclization of N-acyliminium Ions

Mooiweer et al. (1987) examined cyclizations of N-acyliminium ions to synthesize pyrrolidines and piperidines, relevant in pharmaceutical chemistry (Mooiweer et al., 1987).

Adsorption Thermodynamics in Herbicide Detection

Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on a nano-composite material, which has applications in environmental monitoring and pesticide detection (Khan & Akhtar, 2011).

properties

IUPAC Name

2-[(3R,4S)-3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-10,16-17,22H,1,11-15H2,(H,26,27)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZKHCLMKVZTEC-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid

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